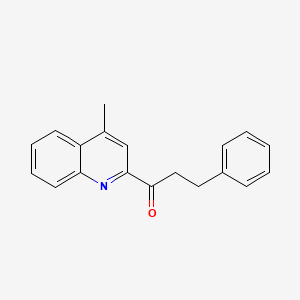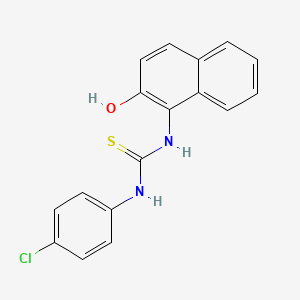
N-(4-Chlorophenyl)-N'-(2-hydroxynaphthalen-1-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-N’-(2-hydroxynaphthalen-1-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chlorophenyl group and a hydroxynaphthyl group attached to the thiourea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(2-hydroxynaphthalen-1-yl)thiourea typically involves the reaction of 4-chloroaniline with 2-hydroxy-1-naphthaldehyde in the presence of a thiourea source. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N-(4-Chlorophenyl)-N’-(2-hydroxynaphthalen-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-N’-(2-hydroxynaphthalen-1-yl)thiourea would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
相似化合物的比较
Similar Compounds
- N-Phenyl-N’-(2-hydroxynaphthalen-1-yl)thiourea
- N-(4-Chlorophenyl)-N’-phenylthiourea
- N-(4-Chlorophenyl)-N’-(2-hydroxyphenyl)thiourea
Uniqueness
N-(4-Chlorophenyl)-N’-(2-hydroxynaphthalen-1-yl)thiourea is unique due to the presence of both a chlorophenyl group and a hydroxynaphthyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
138597-95-2 |
|---|---|
分子式 |
C17H13ClN2OS |
分子量 |
328.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(2-hydroxynaphthalen-1-yl)thiourea |
InChI |
InChI=1S/C17H13ClN2OS/c18-12-6-8-13(9-7-12)19-17(22)20-16-14-4-2-1-3-11(14)5-10-15(16)21/h1-10,21H,(H2,19,20,22) |
InChI 键 |
WEIUEQWITDEUSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2NC(=S)NC3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


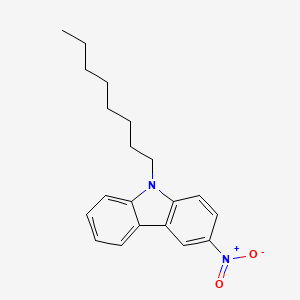
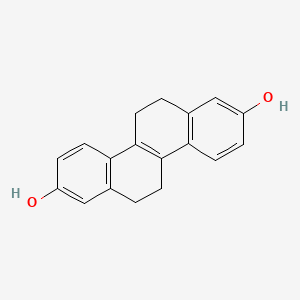
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
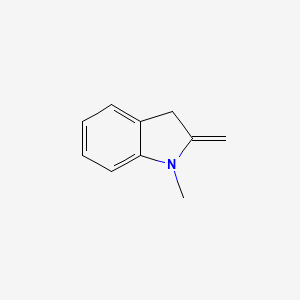
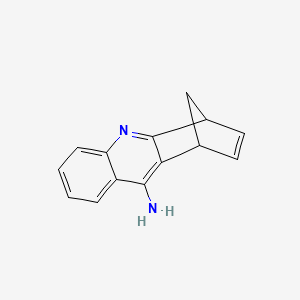
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
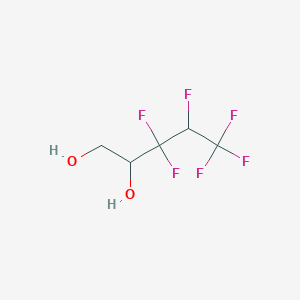

![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)
